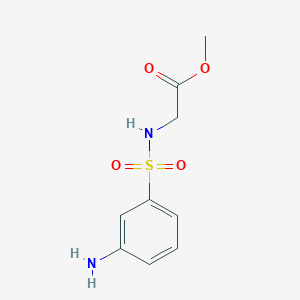

Methyl 2-(3-aminobenzenesulfonamido)acetate

Description

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

methyl 2-[(3-aminophenyl)sulfonylamino]acetate |

InChI |

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-3-7(10)5-8/h2-5,11H,6,10H2,1H3 |

InChI Key |

DDHAQDNXMUELPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Route A: Direct Sulfonamidation

Reagents :

- Dissolve methyl 2-aminoacetate hydrochloride in DCM.

- Add Et₃N to deprotonate the amine.

- Slowly add 3-aminobenzenesulfonyl chloride at 0°C.

- Stir at room temperature for 6–12 hours.

- Wash with brine, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography.

Yield : 65–78%.

Route B: Boc-Protected Intermediate Pathway

Reagents :

- tert-Butoxycarbonyl (Boc)-protected glycine methyl ester

- 3-Aminobenzenesulfonyl chloride

- DIEA (base) in DCM

- React Boc-glycine methyl ester with 3-aminobenzenesulfonyl chloride in DCM.

- Remove Boc group using trifluoroacetic acid (TFA).

- Neutralize with NaHCO₃ and extract with DCM.

- Purify via recrystallization from ethanol.

Yield : 70–85%.

Optimization and Comparative Analysis

| Parameter | Route A | Route B |

|---|---|---|

| Reaction Time | 6–12 hours | 4–6 hours |

| Yield | 65–78% | 70–85% |

| Purification | Chromatography | Recrystallization |

| Scalability | Moderate | High |

Route B offers higher yields and faster reaction times due to the stability of Boc intermediates, while Route A avoids acidic deprotection steps.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.10 (s, CH₂), 3.70 (s, OCH₃).

- IR : 3340 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester).

Critical Considerations

- Side Reactions : Over-sulfonylation can occur without controlled stoichiometry.

- Solvent Choice : DCM minimizes byproduct formation compared to polar solvents.

Scientific Research Applications

Methyl 2-(3-aminobenzenesulfonamido)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The ester group can undergo hydrolysis, releasing the active sulfonamide moiety, which then exerts its effects on the target pathways.

Comparison with Similar Compounds

- Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride

- Methyl 2-(3-aminobenzenesulfonamido)propanoate

- Ethyl 2-(3-aminobenzenesulfonamido)acetate

Comparison: this compound is unique due to its specific ester and sulfonamide functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the hydrochloride salt form may have enhanced solubility in aqueous media, making it more suitable for certain biological studies.

Biological Activity

Methyl 2-(3-aminobenzenesulfonamido)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1169966-62-4, features a sulfonamide group that is known for its biological significance. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O4S

- Molecular Weight : 248.28 g/mol

The presence of the sulfonamide moiety contributes to its pharmacological activities, particularly in antibacterial and anti-inflammatory domains.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

- Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to a reduction in nucleic acid synthesis and ultimately bacterial cell death.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Case Study : In a study involving animal models, this compound was shown to reduce inflammation markers significantly when administered during induced inflammatory conditions. The results suggested a potential mechanism involving the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound competes with para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to disrupted folate synthesis.

- Cellular Pathway Modulation : It may also modulate signaling pathways related to inflammation, although further research is needed to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.